1-Propylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5470-02-0 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-propylpiperidine |
InChI |
InChI=1S/C8H17N/c1-2-6-9-7-4-3-5-8-9/h2-8H2,1H3 |
InChI Key |
VTDIWMPYBAVEDY-UHFFFAOYSA-N |
SMILES |
CCCN1CCCCC1 |
Canonical SMILES |
CCCN1CCCCC1 |
boiling_point |
151.5 °C |
Other CAS No. |
5470-02-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Propylpiperidine and Analogous N Alkylated Piperidines
Direct N-Propylation Strategies and Optimized Reaction Conditions
Direct N-propylation of piperidine (B6355638) is a common and straightforward approach to obtaining 1-propylpiperidine. This section details various strategies, including catalytic hydrogenation and derivatization from specific precursors, as well as methods for isotopic labeling.
Catalytic Hydrogenation Approaches (e.g., Palladium-Catalyzed)
Catalytic hydrogenation represents an efficient method for the N-alkylation of amines. The use of palladium catalysts, in particular, has been shown to be effective for the N-propylation of piperidine. One common approach involves the reductive amination of piperidine with propionaldehyde (B47417) in the presence of a palladium catalyst and a hydrogen source.
A process for the synthesis of 4-(3-methanesulfonyl-phenyl)-1-n-propyl-piperidine involves the catalytic reduction of a precursor compound using a palladium catalyst. google.comgoogle.com Specifically, 5% or 10% palladium on carbon (Pd/C) is a preferred catalyst for this hydrogenation step. google.com The reaction can be carried out under hydrogen gas pressure. google.com Alternative catalytic systems for the N-alkylation of amines include the use of alcohols as alkylating agents under solventless conditions with a palladium catalyst. For instance, piperidine can be alkylated with various alcohols in good yields using a palladium(II) chloride/1,2-Bis(diphenylphosphino)ethane (dppe) catalyst system. a-star.edu.sg
| Catalyst System | Alkylating Agent | Conditions | Yield |
| Pd/C (5% or 10%) | Propionaldehyde | H₂ gas | High |
| PdCl₂/dppe | Propanol | 130-150 °C, solventless | Good to Excellent a-star.edu.sg |
Table 1: Palladium-Catalyzed N-Propylation Conditions
Derivatization from Precursors (e.g., 1-Chloro-3-methoxy-propylbenzene)
This compound analogs can be synthesized through the nucleophilic substitution of suitable precursors. For example, 1-(3-methoxy-1-phenyl-propyl)piperidine has been synthesized from 1-chloro-3-methoxy-propylbenzene. asianpubs.orgresearchgate.net In this reaction, piperidine acts as a nucleophile, displacing the chloride from 1-chloro-3-methoxy-propylbenzene to form the desired N-alkylated piperidine derivative. researchgate.net The structure of the resulting compound can be confirmed using spectroscopic methods such as NMR and IR. asianpubs.orgresearchgate.net
This synthetic route highlights the utility of haloalkanes as precursors for the synthesis of N-alkylated piperidines. The reaction conditions are typically straightforward, involving the reaction of the amine with the chlorinated precursor, often in the presence of a base to neutralize the formed hydrochloric acid.
Synthesis of Stable Isotope and Carbon-14 (B1195169) Labeled this compound
The synthesis of isotopically labeled compounds is crucial for their use in mechanistic studies, metabolic fate investigations, and as internal standards in analytical chemistry. nuvisan.com An improved synthesis for stable isotope and carbon-14 labeled (S)-(-)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride has been reported. researchgate.netdrugfuture.com
The synthesis of a carbon-14 labeled analog involved the methylation of a thiophenol precursor with ¹⁴C-labeled methyl iodide. drugfuture.com This was followed by oxidation to the corresponding sulfone. drugfuture.com For stable isotope labeling, ¹³C and ²H-labeled methyl iodide can be used in a similar manner. drugfuture.com The incorporation of carbon-14 often starts from basic precursors like ¹⁴C-cyanide and requires a total synthesis approach to build the target molecule with the label in a chemically and metabolically stable position. nuvisan.com
Stereoselective and Enantioselective Synthesis Routes to Propyl-Substituted Piperidines
The development of stereoselective and enantioselective methods for the synthesis of substituted piperidines is of high importance due to the often distinct biological activities of different stereoisomers. This section covers asymmetric hydrogenation and reductive transamination techniques.
Asymmetric Hydrogenation of Pyridinium (B92312) Salts (e.g., Ir-Catalyzed)
Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has emerged as a powerful tool for the synthesis of chiral piperidines. nih.govdiva-portal.org This method can provide access to 2-alkyl-substituted piperidines with high levels of enantioselectivity. nih.gov The use of a chiral phosphole-based MP²-SEGPHOS ligand in conjunction with an iridium catalyst was key to the successful asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts. nih.gov
This approach offers a versatile and practical procedure for obtaining enantiomerically enriched piperidine derivatives. nih.gov The reaction typically proceeds under a hydrogen atmosphere, and the choice of the chiral ligand is critical for achieving high enantioselectivity. diva-portal.org
| Catalyst System | Substrate | Key Ligand | Outcome |
| Iridium-based | N-alkyl-2-alkylpyridinium salts | Chiral phosphole-based MP²-SEGPHOS | High enantioselectivity for 2-aryl-substituted piperidines nih.gov |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation
Rhodium-Catalyzed Reductive Transamination from Pyridinium Salts
A rhodium-catalyzed reductive transamination of pyridinium salts provides a novel and efficient route to N-aryl and N-alkyl piperidines. nih.govnih.gov This method involves the transfer hydrogenation of the pyridinium ring with formic acid, where an intermediate dihydropyridine (B1217469) is intercepted by water and an exogenous amine, leading to the N-substituted piperidine. nih.govnih.gov
This reaction is particularly valuable as it can be performed under simple conditions, often not requiring inert gas protection, and demonstrates broad substrate tolerance. nih.gov For the synthesis of chiral piperidines, a chiral primary amine can be used to induce chirality in the piperidine ring during the transamination process, affording products with excellent diastereo- and enantio-selectivities. researchgate.netdicp.ac.cn This method has been successfully applied to the synthesis of various chiral piperidines, including those with alkyl substituents. researchgate.netdicp.ac.cn
| Catalyst | Hydrogen Source | Key Feature | Outcome |
| [Cp*RhCl₂]₂ | Formic Acid (HCOOH) | In situ transamination with a chiral amine | Excellent diastereo- and enantio-selectivities researchgate.netdicp.ac.cn |
Table 3: Rhodium-Catalyzed Reductive Transamination
Chiral Resolution Techniques for Enantiomeric Purity (e.g., this compound-2-carboxylic acid)
The biological activity of chiral piperidine derivatives is often enantiomer-specific, making enantiomeric purity a critical parameter. For compounds like this compound-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, chiral resolution is a common strategy to separate racemic mixtures.
The most prevalent method for resolving chiral carboxylic acids is through the formation of diastereomeric salts. libretexts.orgacs.org This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgacs.orgoaepublish.com After separation, the individual diastereomers are treated with an acid to regenerate the enantiomerically pure carboxylic acid. oaepublish.com
For N-alkyl-pipecolic acids, such as this compound-2-carboxylic acid, chiral resolving agents like tartaric acid derivatives and N-acetyl-L-leucine have been effectively utilized. acs.orggoogle.com For instance, the resolution of a racemic piperidine derivative was successfully achieved by forming diastereomeric salts with N-acetyl-L- and -D-leucine, which were then separated by crystallization. acs.org The choice of the chiral resolving agent and the crystallization solvent are crucial factors that influence the efficiency of the separation. scholaris.ca
An alternative to diastereomeric salt crystallization is chromatographic separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to resolve enantiomers. researchgate.net Another approach involves derivatizing the carboxylic acid into diastereomeric amides using a chiral amine, which can then be separated on a non-chiral stationary phase. nih.gov Furthermore, capillary electrophoresis (CE) has been demonstrated as a viable method for the chiral separation of pipecolic acid after derivatization with a suitable agent like fluorenylmethyloxycarbonyl chloride (FMOC-Cl). nih.gov The separation is achieved by using a chiral selector, such as a polymeric surfactant, in the background electrolyte. nih.gov
Table 1: Chiral Resolution Techniques for Piperidine Carboxylic Acids
| Technique | Principle | Example Resolving Agent/Selector | Key Considerations |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | (+)-Tartaric acid, N-acetyl-L-leucine. acs.orggoogle.com | Choice of resolving agent and solvent is critical for efficient separation. scholaris.ca |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Polysaccharide-based columns (e.g., Chiralpak). researchgate.net | Mobile phase composition and temperature can be optimized for better resolution. researchgate.net |
| Diastereomeric Derivatization Chromatography | Conversion to diastereomers followed by separation on achiral media. | Chiral amines (e.g., (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol). nih.gov | Derivatization reaction must be high-yielding and free of racemization. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. | Polymeric surfactants, cyclodextrins. nih.gov | Derivatization is often required to improve detectability and separation. nih.gov |
Palladium-Catalyzed Chirality Transfer Reactions for Stereospecific Synthesis (e.g., 2-Propylpiperidine analogs)
Palladium-catalyzed reactions are powerful tools for the stereospecific synthesis of N-alkylated piperidines, enabling the transfer of chirality from a substrate or ligand to the final product. These methods are crucial for creating specific stereoisomers of compounds like 2-propylpiperidine, which is a known neurotoxin (coniine). google.com
One prominent strategy involves the palladium-catalyzed intramolecular cyclization of chiral precursors. For example, the cyclization of chiral allylic alcohols can proceed via a syn-SN2' type process, where a new stereocenter is generated on the piperidine ring through a 1,3-chirality transfer from the starting alcohol. nih.gov This approach has been successfully used in the synthesis of 2,6-disubstituted tetrahydropyrans and is conceptually applicable to the synthesis of piperidines. The stereochemical outcome is dictated by the conformation of the intermediate π-allyl palladium complex. nih.gov
Asymmetric allylic alkylation (AAA) is another key palladium-catalyzed method. In these reactions, a chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the nucleophile to the π-allyl palladium intermediate, resulting in an enantiomerically enriched product. rsc.org The development of novel chiral ligands, such as chiral phosphoramidites and pyridine-oxazoline ligands, has been instrumental in achieving high enantioselectivity in the synthesis of substituted piperidines. mdpi.comrsc.org These reactions effectively transfer the chiral information from the ligand to the product.
Furthermore, palladium-catalyzed C(sp³)–H arylation has emerged as a method for the regio- and stereoselective functionalization of piperidines. By using a directing group attached to the piperidine ring, specific C-H bonds can be activated and functionalized with high stereocontrol. researchgate.net The directing group can later be removed, providing access to highly functionalized, stereochemically defined piperidine derivatives.
Table 2: Palladium-Catalyzed Stereospecific Reactions for Piperidine Synthesis
| Reaction Type | Chirality Source | Key Features | Example Ligand/Catalyst |
| Intramolecular Cyclization | Chiral substrate (e.g., allylic alcohol). nih.gov | 1,3-Chirality transfer via syn-SN2' mechanism. nih.gov | PdCl₂(CH₃CN)₂. nih.gov |
| Asymmetric Allylic Alkylation (AAA) | Chiral ligand. rsc.org | Enantioselective formation of C-C or C-N bonds. rsc.org | Chiral ferrocenyl phosphines, phosphoramidites. rsc.orgrsc.org |
| Directed C(sp³)–H Arylation | Chiral directing group. researchgate.net | High regio- and stereoselectivity at unactivated positions. researchgate.net | Pd(OAc)₂. researchgate.net |
Synthesis of Diverse Functionalized this compound Derivatives
The versatility of the this compound scaffold allows for its incorporation into a wide array of more complex molecules, each tailored for specific applications. This requires synthetic methodologies capable of introducing diverse functional groups and integrating the piperidine moiety into larger ring systems.
Synthesis of Piperidine Derivatives with Propyl Linkers (e.g., 4-(3-(Piperidin-4-yl)Propyl)Piperidine)
The synthesis of molecules containing two piperidine rings connected by a propyl linker, such as 4-(3-(piperidin-4-yl)propyl)piperidine, is of interest in medicinal chemistry. The synthesis of derivatives of this core structure has been reported, for example, in the preparation of novel anticonvulsant agents.
A common synthetic approach involves the multi-step preparation of a key intermediate, which is then further functionalized. For instance, the synthesis of 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides begins with the reaction of 4-pyridinepropanol (B1329387) with ethyl chloroformate to protect the hydroxyl group. The resulting product is then subjected to catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine ring. Subsequent N-alkylation of one piperidine ring with a benzhydryl group, followed by deprotection and sulfonylation of the second piperidine nitrogen, yields the final products.
Integration of this compound Moiety into Complex Ring Systems (e.g., Oxathiepin-Linked Structures)
The synthesis of complex heterocyclic systems that incorporate a this compound unit is a challenging endeavor that often requires multi-step sequences. The construction of oxathiepine-fused systems, for example, can be achieved through various cyclization strategies.
Research has demonstrated the synthesis of dibenzo[c,f] google.comCurrent time information in Bangalore, IN.oxathiepine 6,6-dioxide scaffolds via a nickel-catalyzed reductive-Heck reaction. researchgate.net While this specific example does not start with a this compound, it establishes a route to an oxathiepine ring system. In a different approach, the reaction of 2,3-diferrocenylcyclopropenium salts with a bis-1,4-O,S-nucleophile has been used to synthesize 2,3-diferrocenyl-4H-1,4-benzo-[b]-oxathiepines, where piperidine can be used as a reactant. acs.org
To integrate a this compound moiety, a plausible strategy would involve the initial synthesis of a piperidine-containing oxathiepine structure, followed by the N-propylation of the piperidine nitrogen. The alkylation of a piperidine nitrogen is a standard transformation that can be achieved by reacting the secondary amine with a propyl halide (e.g., 1-bromopropane) or other propylating agents, typically in the presence of a base. google.com This modular approach allows for the late-stage introduction of the N-propyl group.
Synthesis of Silicon-Containing this compound Monomers and Polymers (e.g., Silsesquioxane Derivatives)
The incorporation of this compound moieties into organosilicon polymers like polysilsesquioxanes can impart unique properties to the resulting materials, making them suitable for applications such as functional coatings. The synthesis typically involves the preparation of a silicon-containing monomer followed by polymerization.
A key monomer, 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione, can be synthesized via a nucleophilic substitution reaction. This involves reacting the sodium salt of piperidine-2,6-dione with (3-chloropropyl)trimethoxysilane. The resulting monomer contains a propyl linker connecting the piperidine-dione ring to a hydrolyzable trimethoxysilyl group.
Subsequent hydrolysis and polycondensation of this monomer, often under basic or acidic catalysis, leads to the formation of a polysilsesquioxane (PSQ). These polymers possess a three-dimensional cage-like structure with the general formula (RSiO₁․₅)n, where R is the organic group—in this case, the propyl-piperidine-2,6-dione substituent. These silsesquioxane derivatives can be processed into materials like transparent, UV-resistant films.
Chemical Reactivity and Mechanistic Investigations of 1 Propylpiperidine
Mechanisms of Substitution Reactions Involving N-Propylpiperidines (e.g., SN1, SN2 Pathways)
N-propylpiperidine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as the nucleophile. These reactions generally proceed via one of two primary mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). numberanalytics.com
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. makingmolecules.comlibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the substrate. makingmolecules.comlibretexts.org These reactions are sensitive to steric hindrance; primary alkyl halides are more likely to undergo SN2 reactions due to less crowding around the reaction center. masterorganicchemistry.com
The SN1 mechanism , in contrast, is a two-step process. chemistrysteps.comsavemyexams.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. chemistrysteps.comsavemyexams.com The nucleophile then attacks the carbocation in the second, faster step. libretexts.org The rate of an SN1 reaction depends only on the concentration of the substrate. savemyexams.com Tertiary alkyl halides are more prone to SN1 reactions because they can form more stable carbocations. masterorganicchemistry.com Allyl chloride, for example, tends to undergo an SN1 reaction because the resulting allyl carbocation is stabilized by resonance, whereas n-propyl chloride favors the SN2 pathway. quora.com
The choice between the SN1 and SN2 pathway is influenced by several factors:
The structure of the substrate: Primary substrates favor SN2, while tertiary substrates favor SN1. Secondary substrates can undergo either mechanism. masterorganicchemistry.com
The strength of the nucleophile: Strong nucleophiles favor the SN2 mechanism. makingmolecules.com
The solvent: Polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway, while polar aprotic solvents enhance the reactivity of the nucleophile, favoring the SN2 mechanism. numberanalytics.com
The leaving group: A good leaving group is a weak base and is essential for both SN1 and SN2 reactions. libretexts.org
In the context of N-propylpiperidine acting as a nucleophile, its strong nucleophilicity would generally favor an SN2-type reaction when attacking a suitable electrophile, such as a primary alkyl halide.
Mechanistic Studies on C-H Functionalization of Piperidine (B6355638) Ring Systems in the Presence of N-Propyl Substitution (e.g., Palladium-Catalyzed Arylation)
The direct functionalization of C-H bonds in piperidine rings is a powerful tool in synthetic chemistry. Palladium-catalyzed C-H arylation allows for the formation of new carbon-carbon bonds, and the mechanism of these reactions has been the subject of extensive research. acs.orgnih.govnih.gov
These reactions often employ a directing group to guide the palladium catalyst to a specific C-H bond. acs.orgnih.gov The general mechanism for these transformations can proceed through different catalytic cycles, often involving Pd(II)/Pd(IV) or Pd(0)/Pd(II) intermediates. nih.govsnnu.edu.cnnih.gov
A common mechanistic pathway for Pd(II)-catalyzed C-H arylation involves the following key steps:
C-H Activation: A Pd(II) species coordinates to the directing group, bringing the catalyst in proximity to the target C-H bond. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. snnu.edu.cn
Oxidative Addition: The palladacycle then reacts with an aryl halide or a similar arylating agent through oxidative addition, leading to a Pd(IV) intermediate. acs.orgnih.gov
Reductive Elimination: The final step is the reductive elimination of the arylated product, which regenerates the Pd(II) catalyst, allowing the catalytic cycle to continue. acs.orgnih.gov
Recent studies have provided detailed insights into the C-H arylation of piperidines. For instance, in the arylation of pyrrolidines and piperidines using an aminoquinoline amide directing group, it was found that palladacycle formation is reversible and occurs preferentially at the C4 position. acs.org The stereoselectivity of the reaction is determined during the oxidative addition step, while the turnover-limiting step is the reductive elimination. acs.org The use of N-alkyl piperidines in γ-C(sp³)–H arylation reactions has also been reported, highlighting the influence of the amine's heterocyclic structure on reactivity. acs.org
Mechanistic Insights into Carbon Dioxide Capture Processes Involving 1-Propylpiperidine Derivatives
Amine-based solvents are widely used for capturing carbon dioxide (CO2) from industrial flue gases. mdpi.com The mechanism of CO2 capture involves the reaction of the amine with CO2 to form carbamates and/or bicarbonates. witpress.com
Speciation Analysis of Carbamate (B1207046) and Bicarbonate Formation
When CO2 reacts with a primary or secondary amine, such as a derivative of this compound, it can form a carbamate. mdpi.comwitpress.com This reaction typically requires two moles of amine for every mole of CO2 captured. witpress.com The first mole of amine reacts directly with CO2 to form a zwitterionic intermediate, which is then deprotonated by a second mole of amine to form the stable carbamate anion.
Alternatively, CO2 can react with water to form carbonic acid, which is then neutralized by the amine to form a bicarbonate. This pathway requires only one mole of amine per mole of CO2. cnr.it
The speciation, or the relative amounts of carbamate and bicarbonate, is crucial for the efficiency of the CO2 capture process. cnr.it The formation of bicarbonate is generally favored for achieving a higher CO2 loading capacity. cnr.it Studies on cyclic amines like 4-amino-1-propyl-piperidine (4A1PPD) have shown that the cyclic structure can influence the speciation. researchgate.netresearchgate.net The mild steric hindrance in such molecules can destabilize the carbamate, promoting the formation of bicarbonate. researchgate.netresearchgate.net For example, 4A1PPD was found to produce significantly more bicarbonate compared to the benchmark amine, monoethanolamine (MEA). researchgate.netresearchgate.net
The relative concentrations of carbamate and bicarbonate can be determined using techniques like 13C NMR spectroscopy. researchgate.net
Influence of Electronic and Steric Effects on CO2 Reactivity
Both electronic and steric effects of the amine structure play a significant role in its reactivity with CO2. researchgate.net
Electronic Effects: The basicity of the amine is a key factor. More basic amines are generally more reactive towards CO2. The electron-donating propyl group on this compound increases the electron density on the nitrogen, enhancing its basicity and thus its reactivity with the electrophilic carbon of CO2.
Steric Effects: Steric hindrance around the nitrogen atom can affect the stability of the resulting carbamate. Bulky substituents can destabilize the carbamate, shifting the equilibrium towards the formation of bicarbonate. researchgate.netresearchgate.net This is a desirable characteristic for CO2 capture solvents as it can lead to higher loading capacities and potentially lower regeneration energies. researchgate.net
Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and structure-activity relationships of tertiary amines for CO2 capture. researchgate.net These studies suggest that amines with cyclic structures and specific side chains can be particularly effective. researchgate.net
Protective Film Formation Mechanisms in Corrosion Inhibition
Aqueous amine solutions used for CO2 capture can be corrosive to the carbon steel equipment used in the process. researchgate.net However, some amines, including derivatives of this compound, can also act as corrosion inhibitors by forming a protective film on the metal surface. mdpi.comresearchgate.net
The mechanism of corrosion inhibition often involves the adsorption of the inhibitor molecules onto the metal surface. frontiersin.org This can occur through:
Physical adsorption: Involving electrostatic interactions between the inhibitor and the metal surface.
Chemical adsorption (chemisorption): Involving the formation of coordinate bonds between the lone pair electrons of heteroatoms (like nitrogen in this compound) and the vacant d-orbitals of the metal. frontiersin.org
This adsorbed layer acts as a physical barrier, preventing the corrosive species in the solution from reaching the metal surface. inspenet.commatec-conferences.org In the case of CO2-loaded amine solutions, the composition of this protective film can be influenced by the speciation of the solution. Studies have suggested that the formation of a dense iron carbonate (FeCO3) film is dependent on the ratio of bicarbonate to carbamate. researchgate.net For instance, with 4-amino-1-propyl-piperidine, a dense FeCO3 protective film was observed on the carbon steel surface in CO2-rich solutions, contributing to its low corrosion rate. researchgate.net
The effectiveness of the protective film depends on its ability to block both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. inspenet.commdpi.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound | pKa of Conjugate Acid | Role in Reactions |
| This compound | 10.48 maynoothuniversity.ie | Nucleophile, Base |
| Pyridine (B92270) | 5.25 | Weaker Base than Piperidine quora.com |
| Pyrrolidine | ~11.3 | Stronger Base than Pyridine |
| Monoethanolamine (MEA) | 9.5 | Benchmark for CO2 Capture researchgate.netresearchgate.net |
| 4-Amino-1-propyl-piperidine | - | CO2 Capture Agent, Corrosion Inhibitor researchgate.net |
Interactive Data Table: Mechanistic Aspects of Reactions
| Reaction Type | Key Features | Favored by |
| SN1 | Two-step, carbocation intermediate chemistrysteps.comsavemyexams.com | Tertiary substrates, polar protic solvents numberanalytics.commasterorganicchemistry.com |
| SN2 | One-step, concerted mechanism makingmolecules.comlibretexts.org | Primary substrates, strong nucleophiles makingmolecules.commasterorganicchemistry.com |
| Pd-Catalyzed C-H Arylation | C-H activation, oxidative addition, reductive elimination acs.orgnih.gov | Use of directing groups acs.orgnih.gov |
| CO2 Capture | Forms carbamates and/or bicarbonates witpress.com | Basic amines, influenced by sterics researchgate.netresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propylpiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformational behavior of 1-propylpiperidine in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the arrangement of hydrogen atoms. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons on the piperidine (B6355638) ring typically appear as multiplets in the range of δ 1.4–2.8 ppm. vulcanchem.com The protons of the propyl group also exhibit characteristic signals, with the methylene (B1212753) groups adjacent to the nitrogen and the terminal methyl group appearing at distinct chemical shifts. vulcanchem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. The carbon atoms of the piperidine ring and the propyl substituent resonate at specific chemical shifts, which can be assigned to individual carbon atoms. For related piperidine structures, signals for the carbon atoms are well-documented, aiding in the structural confirmation of this compound. vulcanchem.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Propyl-CH₂ (N-CH₂) | ~2.2-2.4 (t) | ~58-60 |
| Propyl-CH₂ | ~1.4-1.6 (m) | ~20-22 |
| Propyl-CH₃ | ~0.8-1.0 (t) | ~11-13 |
| Piperidine-CH₂ (α to N) | ~2.3-2.5 (m) | ~54-56 |
| Piperidine-CH₂ (β to N) | ~1.5-1.7 (m) | ~26-28 |
| Piperidine-CH₂ (γ to N) | ~1.4-1.6 (m) | ~24-26 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
²⁹Si NMR Spectroscopy: While not directly applicable to this compound itself, ²⁹Si NMR is a powerful tool for studying organosilicon derivatives. For instance, in the analysis of related cyclic silanes, ²⁹Si NMR, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), provides crucial information about the silicon environment and long-range couplings. pascal-man.com This can be particularly useful for conformational analysis of silicon-containing piperidine derivatives. The chemical shifts in ²⁹Si NMR are sensitive to ring strain and the nature of substituents on the silicon atom. pascal-man.com
Conformational analysis of piperidine rings using NMR often involves studying the coupling constants and the temperature dependence of the spectra. Variable-temperature NMR (Dynamic NMR) can be used to investigate ring inversion and other conformational changes, allowing for the determination of activation energy barriers for these processes. unibas.it
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Reaction Monitoring
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for identifying functional groups and monitoring the progress of chemical reactions involving this compound. These techniques measure the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of its chemical bonds. numberanalytics.commt.com
The FTIR spectrum of a molecule provides a unique "fingerprint," allowing for its identification and the characterization of its chemical structure. specificpolymers.com For this compound, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the alkyl groups and the piperidine ring. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (alkyl) | 2850-2960 |
| C-N stretch | 1000-1250 |
| CH₂ bend | 1440-1480 |
Note: These are general ranges and the exact peak positions can provide more specific structural information.
FTIR spectroscopy is also a powerful tool for real-time reaction monitoring. numberanalytics.com For example, in the synthesis of this compound via the alkylation of piperidine with a propyl halide, FTIR can be used to follow the disappearance of the N-H bond of the starting material and the appearance of new bands associated with the product. numberanalytics.commt.com This in-situ analysis provides insights into reaction kinetics and mechanisms, helping to optimize reaction conditions. numberanalytics.commt.com The use of Attenuated Total Reflectance (ATR) FTIR is particularly advantageous for monitoring reactions in solution, as it can handle optically dense mixtures without interference from particles or catalysts. mt.com
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. nist.gov
In a typical mass spectrum, the molecular ion peak (M⁺) for this compound would confirm its molecular weight of 127.23 g/mol . nih.gov Electron ionization (EI) is a common method used to generate the mass spectrum. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart into smaller, charged fragments. For aliphatic amines like this compound, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable iminium ion.
For this compound, the most prominent peak in the mass spectrum is often observed at a mass-to-charge ratio (m/z) of 98. nih.gov This corresponds to the loss of an ethyl group (C₂H₅) from the propyl chain via alpha-cleavage. Other significant fragments can also be observed, providing further structural confirmation. The analysis of these fragmentation patterns is a key aspect of structural elucidation in mass spectrometry. libretexts.orgscielo.bryoutube.com
Application of Advanced Spectroscopic Techniques for Detailed Molecular Probing (e.g., Fluorescence Spectroscopy, Raman Spectroscopy, Time-Resolved Spectroscopy)
Beyond the core techniques, other advanced spectroscopic methods can provide deeper insights into the properties of this compound and its derivatives.
Fluorescence Spectroscopy: While this compound itself is not expected to be fluorescent, this technique is highly valuable for studying its interactions with fluorescent molecules or for analyzing fluorescent derivatives. starna.comuci.edu Fluorescence spectroscopy is extremely sensitive and can provide information about the local environment of a fluorophore. unito.it For example, if this compound were to bind to a protein containing tryptophan residues, changes in the tryptophan fluorescence spectrum could be used to study the binding interaction. unito.it
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, similar to IR spectroscopy. spectrabase.com It is particularly useful for studying aqueous solutions and can provide complementary information to IR data. A Raman spectrum of this compound would show characteristic bands corresponding to its various vibrational modes. Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal for molecules adsorbed on certain metal surfaces.
Time-Resolved Spectroscopy: Time-resolved spectroscopic techniques can be employed to study the dynamics of fast processes, such as conformational changes or excited-state dynamics in derivatives of this compound. By using short pulses of light, these methods can monitor changes in spectroscopic signals on timescales ranging from femtoseconds to seconds.
Computational Chemistry and Theoretical Investigations on 1 Propylpiperidine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT, B3LYP, MP2 Levels of Theory)
Quantum chemical calculations are fundamental to predicting the intrinsic properties of 1-propylpiperidine. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are employed to solve the Schrödinger equation approximately, yielding information about electronic structure, molecular geometry, and energy. wikipedia.org
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. github.io The B3LYP hybrid functional, in particular, has been shown to be reliable for calculating the geometrical parameters, electronic properties, and vibrational frequencies of organic molecules. researchgate.netresearchgate.net For this compound, DFT calculations can optimize the molecular geometry, determining the most stable conformation of the piperidine (B6355638) ring (typically a chair conformation) and the orientation of the n-propyl group. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles.
Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method that adds electron correlation effects, offering higher accuracy, especially for energy calculations. wikipedia.org MP2, the second-order correction, is one of the most common levels of theory used beyond the Hartree-Fock approximation. gaussian.comq-chem.com Calculations at the MP2 level can be used to refine the energy and stability of different conformers of this compound, providing a more accurate picture of its potential energy surface. researchgate.netmdpi.com For instance, combined experimental and computational studies on related n-alkylpiperidines have utilized the G3MP2B3 level of theory, which builds upon MP2, to achieve high accuracy. scispace.com
The table below summarizes the application of these theoretical levels to the study of molecular systems like this compound.
| Level of Theory | Common Functional/Order | Key Applications for this compound | Reference |
| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | Geometry optimization, vibrational frequencies, electronic properties (HOMO-LUMO), reaction pathways. | github.ioresearchgate.net |
| Møller-Plesset Perturbation Theory | MP2, MP3, MP4 | Accurate correlation energy, conformational stability, intermolecular interaction energies. | gaussian.comq-chem.com |
| Hartree-Fock (HF) | - | Zeroth-order approximation for MP methods, provides a baseline for electron correlation effects. | wikipedia.org |
These quantum chemical methods are crucial for predicting reactivity. By calculating the distribution of electron density and electrostatic potential, researchers can identify the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atom is the clear nucleophilic center due to its lone pair of electrons.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Mode Prediction
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a simulated environment (e.g., in water). nih.gov
For this compound, MD simulations are invaluable for conformational analysis . The piperidine ring can exist in a chair conformation, and the attached n-propyl group has multiple rotatable bonds. MD simulations can explore the vast conformational space to identify the most populated and energetically favorable conformations in solution. mdpi.combiorxiv.org This involves tracking key metrics like the radius of gyration and dihedral angles over simulation time, often on the nanosecond to microsecond scale. nih.gov
In the context of drug design and pharmacology, MD simulations are essential for predicting ligand-target binding modes . frontiersin.org Piperidine derivatives are common scaffolds in pharmacologically active compounds that target receptors and enzymes. nih.gov A typical workflow involves first docking the ligand (e.g., a this compound derivative) into the binding site of a protein using molecular docking programs. arxiv.orgnih.gov The resulting protein-ligand complex is then subjected to MD simulations. mdpi.com These simulations refine the initial pose, account for the flexibility of both the ligand and the protein, and help predict the stability of the binding interactions over time. nih.govchemrxiv.org By analyzing the simulation trajectory, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.net The fundamental principle is that the structural features of a molecule determine its activity.
For chemical systems involving piperidine derivatives, QSAR models are widely used. tandfonline.comnih.govnih.gov The process involves:
Data Set Collection: Assembling a series of piperidine compounds with measured biological activity (e.g., IC50 values for enzyme inhibition). tandfonline.com
Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that represent its topological, geometrical, physicochemical, or electronic features. mdpi.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) to build a mathematical equation linking the descriptors to the activity. nih.govnih.govmdpi.com
Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. tandfonline.commdpi.com
QSAR studies on piperidine derivatives have successfully modeled their binding affinity to targets like the CCR5 receptor and their cardiotoxicity. tandfonline.commdpi.com For example, a QSAR model might take the form of a linear equation where activity is predicted based on a combination of descriptors.
Below is a hypothetical example of a QSAR model equation for piperidine derivatives:
| Component | Description | Example | Reference |
| pIC50 | The dependent variable; the negative logarithm of the half-maximal inhibitory concentration, representing biological activity. | - | mdpi.com |
| Descriptors | Independent variables; calculated numerical values representing molecular properties. | Topological indices, atom-pair features, functional group counts. | mdpi.com |
| Coefficients (c) | Constants determined by the regression analysis, indicating the weight of each descriptor's contribution. | - | mdpi.com |
| Statistical Method | The algorithm used to derive the equation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | tandfonline.comnih.gov |
Such models can guide the design of new this compound derivatives with improved activity or desired properties by predicting their effects before synthesis.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Kinetic Stability
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: Represents the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO: Represents the lowest-energy orbital that is empty. It is associated with the molecule's ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity, making the molecule more polarizable and more likely to engage in chemical reactions. researchgate.net
For this compound, DFT calculations at the B3LYP level can be used to determine the energies of these orbitals. nih.gov From the HOMO and LUMO energy values, other quantum chemical descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactivity. nih.gov
| Parameter | Formula | Significance | Reference |
| HOMO Energy (E_HOMO) | Calculated | Electron-donating ability | researchgate.net |
| LUMO Energy (E_LUMO) | Calculated | Electron-accepting ability | researchgate.net |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Kinetic stability, reactivity | researchgate.netnih.gov |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron | researchgate.net |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added | researchgate.net |
This analysis is crucial for understanding reaction mechanisms where this compound acts as a nucleophile, for instance, in reactions with electrophiles or in its function as a base.
Analysis of Intermolecular Interactions (e.g., Non-Covalent Interactions, Hydrogen Bonding in CO2 Capture)
Intermolecular interactions are the non-covalent forces between molecules that govern physical properties and recognition processes. For this compound, the most significant interactions include van der Waals forces and hydrogen bonding. The analysis of these forces is often performed using Non-Covalent Interaction (NCI) plots, which are derived from the electron density and its derivatives calculated via DFT. chemtools.org
Hydrogen Bonding is particularly important. While this compound cannot donate a hydrogen bond (as it has no hydrogen attached to the nitrogen), its nitrogen atom, with its lone pair of electrons, is a strong hydrogen bond acceptor. academicjournals.org This property is central to its application in certain chemical processes.
A prominent example is in CO2 capture technologies . Amine-based solvents are used to absorb CO2 from industrial flue gases. researchgate.net Piperidine and its derivatives can react with CO2. The mechanism often involves the formation of a carbamate (B1207046), which is stabilized by hydrogen bonding and electrostatic interactions with a second amine molecule. academicjournals.org Studies have investigated designer amines like 4-amino-1-propyl-piperidine for their efficiency and corrosion properties in CO2 capture, highlighting the importance of the amine structure in this process. researchgate.net The ability of the piperidine nitrogen to interact with acidic molecules like CO2 is a direct consequence of its intermolecular bonding capabilities.
Structure Activity Relationships and Ligand Target Interactions of 1 Propylpiperidine Derivatives in Vitro Mechanistic Studies
Relationship between N-Propyl Substitution and Binding Affinity to Specific Receptor Subtypes (e.g., Dopamine (B1211576) Receptors, Sigma Receptors)
The N-propyl group is a critical determinant of the pharmacological activity of piperidine-based ligands, particularly in their interaction with dopamine and sigma receptors. In various series of compounds, the presence of an n-propyl substituent on the piperidine (B6355638) nitrogen consistently confers high efficacy at both presynaptic and postsynaptic dopamine receptors. nih.gov For instance, in studies of 3-(3-hydroxyphenyl)piperidines (3HPP) and octahydrobenzo[f]quinolines (OHBQ), an n-propyl group was found to produce significant dopaminergic efficacy. nih.gov
However, the influence of the N-substituent is nuanced and class-dependent. For (S)-3-(3-hydroxyphenyl)piperidines, N-substituents larger than n-propyl can lead to even higher dopaminergic potency. nih.gov Conversely, for the (R)-enantiomer, the N-n-butyl derivative is less active at central dopamine receptors than its n-propyl counterpart. nih.gov This highlights that the receptor's sensitivity to the N-substituent's size and lipophilicity is stereochemically dependent. nih.gov
Regarding sigma (σ) receptors, the structure-activity relationship (SAR) appears less stringent. A general trend indicates that increasing the lipophilicity of the N-substituent, up to a certain size, enhances the affinity for sigma receptor sites. nih.gov A quantitative SAR analysis revealed a parabolic relationship between lipophilicity and sigma-receptor affinity for 3HPP derivatives. nih.gov The selectivity between sigma and D2 receptors is also heavily influenced by the N-substituent and the ligand's stereochemistry. nih.gov
Phenytoin has been identified as an allosteric modulator that can increase the binding of the prototypic sigma ligand ³H-3-(3-hydroxyphenyl)-N-propylpiperidine (³H-3-PPP) in the guinea pig brain, suggesting complex regulatory mechanisms at these receptor sites. frontiersin.org
| Compound Series | N-Substituent | Effect on Dopamine (D2) Receptor Affinity | Effect on Sigma (σ) Receptor Affinity | Reference |
|---|---|---|---|---|
| 3-(3-hydroxyphenyl)piperidines (3HPP) / Octahydrobenzo[f]quinolines (OHBQ) | n-Propyl | High efficacy at pre- and postsynaptic receptors. | High affinity. | nih.gov |
| (S)-3-(3-hydroxyphenyl)piperidines | Larger than n-Propyl (e.g., n-Butyl) | Higher potency than n-propyl analogue. | Increases with lipophilicity up to a certain size. | nih.gov |
| (R)-3-(3-hydroxyphenyl)piperidines | n-Butyl | Less active than n-propyl analogue. | Increases with lipophilicity; much higher σ/D2 selectivity than S-enantiomers. | nih.govnih.gov |
The binding kinetics, including association and dissociation rates, are fundamental to understanding the duration and nature of a ligand's effect at its receptor. Studies on sigma receptor ligands have characterized these parameters. For example, the radiolabeled sigma ligand [³H]FH-510, whose binding correlates highly with that of ³H-3-PPP, exhibits reversible binding with an association rate constant (k+1) of 0.023 min⁻¹·nM⁻¹ and a dissociation rate constant (k-1) of 0.081 min⁻¹. nih.gov
Allosteric modulators can influence these kinetics. For instance, some compounds have been found to decrease the dissociation rate of ³H-pentazocine in binding kinetic analyses, effectively prolonging its interaction with the sigma-1 receptor. frontiersin.org Kinetic studies of the D2 dopamine receptor revealed that the antagonist ML321 exhibits slow-on and fast-off receptor binding rates, a profile often associated with atypical antipsychotics that have fewer side effects. biorxiv.org The protonation state of specific amino acid residues within the binding pocket, such as H297 in the μ-opioid receptor, can dramatically alter ligand dissociation rates, a principle that likely extends to other G protein-coupled receptors like dopamine receptors. acs.org
| Ligand | Receptor | Association Rate (k+1) | Dissociation Rate (k-1) | Reference |
|---|---|---|---|---|
| [³H]FH-510 (correlates with ³H-3-PPP) | Sigma | 0.023 min⁻¹·nM⁻¹ | 0.081 min⁻¹ | nih.gov |
| ML321 | Dopamine D2 | Slow | Fast | biorxiv.org |
Substituents on the piperidine ring itself play a crucial role in modulating the affinity and selectivity of ligands for their target receptors. In a series of N-[ω-(tetralin-1-yl)alkyl]piperidine derivatives, substitutions on the piperidine ring were explored to identify requirements for selective sigma-1 affinity. acs.orgnih.gov
The introduction of a 4-benzyl substituent on the piperidine ring in one derivative (compound 16) resulted in a significant increase in affinity for the 5-HT₁ₐ receptor, demonstrating how a single modification can introduce or enhance activity at a secondary target. acs.orgnih.gov In another series, 3,3-dimethyl substitution on the piperidine ring, combined with an N-propyl or N-butyl chain, led to compounds with very low nanomolar (Kᵢ = 0.4 and 0.8 nM) affinity for sigma-1 sites. acs.orgnih.gov
Similarly, for a series of piperidine-4-carboxamide derivatives, substitutions on the amide nitrogen atom were assessed. researchgate.net A derivative featuring a 4-chlorobenzyl moiety attached to the piperidine nitrogen and a tetrahydroquinoline group on the carboxamide (compound 2k) displayed very high sigma-1 affinity (Kᵢ = 3.7 nM) and an excellent selectivity ratio (Kᵢσ₂/Kᵢσ₁ = 351). researchgate.net The piperidine moiety itself has been identified as a critical structural feature for dual histamine (B1213489) H₃ and sigma-1 receptor activity, as it can form an essential salt bridge interaction within the sigma-1 receptor binding pocket. acs.orgnih.gov
| Core Structure | Piperidine Ring Substituent | Resulting Affinity/Selectivity | Reference |
|---|---|---|---|
| N-[ω-(tetralin-1-yl)alkyl]piperidine | 4-benzyl | Increased 5-HT₁ₐ affinity (Kᵢ < 0.14 nM). | acs.orgnih.gov |
| N-[ω-(tetralin-1-yl)alkyl]piperidine | 3,3-dimethyl | Superpotent σ₁ affinity (Kᵢ = 0.4 nM). | acs.orgnih.gov |
| Piperidine-4-carboxamide | N-linked 4-chlorobenzyl | High σ₁ affinity (Kᵢ = 3.7 nM) and high selectivity (σ₂/σ₁ = 351). | researchgate.net |
| Biphenyl derivatives | Unsubstituted piperidine | Critical for dual H₃/σ₁ receptor activity. | acs.orgnih.gov |
Characterization of Dissociation Rates and Binding Kinetics
Structure-Reactivity Relationships in Antimicrobial Agents Derived from Propylpiperidines
The piperidine scaffold is a versatile platform for developing antimicrobial agents. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds. In a study of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the nature of substitutions on both the benzhydryl and sulfonamide rings was found to significantly influence antibacterial and antifungal activity. researchgate.net Certain derivatives with specific substitutions showed potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants, in some cases exceeding the efficacy of standard drugs like chloramphenicol. researchgate.net
General principles of antimicrobial SAR often involve modulating physicochemical properties like charge, hydrophobicity, and amphipathicity. mdpi.comnih.gov For antimicrobial peptides, increasing the net positive charge often improves activity by enhancing electrostatic interactions with anionic bacterial membranes. nih.gov Similarly, hydrophobicity is a key factor, particularly for antifungal activity. mdpi.com While these principles are derived from peptide studies, they offer a conceptual framework for understanding how structural modifications on smaller molecules like propylpiperidine derivatives can impact their ability to interact with and disrupt microbial cells or processes. The presence of specific functional groups, such as halogens or hydroxyl groups, can also dramatically alter the minimum inhibitory concentration (MIC) of antimicrobial compounds. researchgate.net
Structure-Reactivity Relationships in Anticancer Agents Derived from Propylpiperidines
Piperidine and its derivatives have demonstrated significant potential as anticancer agents. SAR studies on novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed that the substituents at both the N-1 and C-4 positions of the piperidine ring are critical for optimal cytostatic properties against leukemia cell lines. researchgate.net Specifically, the presence of a benzyl (B1604629) or a Boc group at the N-1 position, combined with multiple aromatic groups at the C-4 position, was found to be important. researchgate.net Several compounds in this series exhibited potent activity, with 50% inhibitory concentrations (IC₅₀) in the low micromolar range (3 to 9.5 µM). researchgate.net
Broader studies on pyridine-containing compounds reinforce the importance of specific functional groups for antiproliferative activity. The presence and position of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance anticancer effects, whereas bulky groups or halogens may sometimes decrease activity. mdpi.com The ability of sigma-2 receptor agonists to inhibit tumor cell proliferation has also spurred the development of piperidine-based sigma ligands as potential anticancer drugs. researchgate.net
| Compound Series | Key Structural Feature | Impact on Anticancer Activity | Reference |
|---|---|---|---|
| 4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Benzyl or Boc group at N-1 position | Important for optimal cytostatic properties. | researchgate.net |
| 4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Two or three aromatic groups at C-4 position | Important for optimal cytostatic properties. | researchgate.net |
| (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives | Variation in functional group at N-terminal (amide moiety) | Leads to derivatives with antiproliferative activity. | researchgate.net |
Structure-Reactivity Relationships in Carbon Dioxide Capture and Corrosion Inhibition Processes
Aqueous amine solutions are the benchmark technology for post-combustion CO₂ capture, but they often cause significant corrosion of carbon steel equipment. researchgate.netcetjournal.it The structure of the amine is a key factor in both CO₂ absorption efficiency and corrosion rates. Research has shown that designer amines with cyclic structures, such as 4-amino-1-propyl-piperidine (4A1PPD), exhibit superior properties. researchgate.netcetjournal.it
In comparative studies, 4A1PPD displayed the lowest corrosion rate among a series of related amines. researchgate.net The general trend observed is that corrosion rates decrease as the amine structure changes from linear to cyclic and as the number of substituents on the amino groups increases. researchgate.net This is partly because cyclic amines can form a dense, protective iron carbonate (FeCO₃) film on the steel surface, which acts as a barrier to further corrosion. researchgate.net The ability of piperidine derivatives to act as effective corrosion inhibitors is attributed to their ability to chelate with metals and adhere to the metallic surface through chemisorption and/or physisorption mechanisms. researchgate.net
Quantum chemical calculations and molecular dynamics simulations are used to elucidate these structure-reactivity relationships. researchgate.netfrontiersin.orgmdpi.com These computational methods help to understand how the electronic properties of the inhibitor molecule, such as the energy of the highest occupied molecular orbital (E HOMO), facilitate the formation of strong bonds with the metal surface, thereby providing corrosion protection. researchgate.netmdpi.com For CO₂ capture, the steric hindrance and basicity of the amine are the main factors controlling efficiency. sydney.edu.au
Applications of 1 Propylpiperidine in Advanced Chemical Research
Role as a Versatile Synthetic Building Block and Intermediate for Complex Organic Molecules
1-Propylpiperidine and its derivatives are recognized as important building blocks in organic synthesis. sigmaaldrich.comscbt.comnih.govchemrxiv.org The piperidine (B6355638) ring is a common scaffold in many biologically active compounds and pharmaceuticals. ontosight.aiontosight.ai The addition of a propyl group at the nitrogen atom influences the compound's physical and chemical properties, such as its basicity, solubility, and reactivity, making it a versatile intermediate for creating more complex molecular architectures. ontosight.aisolubilityofthings.com
The reactivity of the piperidine nitrogen allows for a variety of chemical transformations, including alkylation and acylation, which are fundamental steps in the synthesis of diverse organic molecules. solubilityofthings.com For instance, derivatives like 4-phenyl-1-propylpiperidine-2,6-dione (B14643282) serve as intermediates in the synthesis of complex organic molecules and are investigated for their potential therapeutic properties. The synthesis of such complex molecules often involves multi-step reactions where the this compound moiety is introduced to build upon a molecular framework. ontosight.ai
Research has shown that piperidine derivatives can be synthesized through various methods, including nucleophilic substitution and reductive amination. ontosight.ai These synthetic routes allow for the creation of a wide array of substituted piperidines, which can then be used to construct larger, more intricate molecules. The versatility of these compounds makes them crucial intermediates in medicinal chemistry for the development of new therapeutic agents. ontosight.ai
Table 1: Examples of Complex Organic Molecules Derived from Piperidine Intermediates
| Intermediate | Resulting Complex Molecule Type | Significance |
| 4-Phenyl-1-propylpiperidine-2,6-dione | Potential therapeutic agents | Investigated for analgesic and anti-inflammatory activities. |
| 1-Benzyl-2-propyl-piperidine | Pharmaceutical and agrochemical compounds | Serves as a building block for drugs and agricultural chemicals. ontosight.ai |
| Propyl piperidine-2-carboxylate | Pharmaceutical agents | Crucial intermediate for drugs targeting neurological disorders and cancers. |
| trans-5-hydroxy-2-propylpiperidine | Pseudoconhydrine | A naturally occurring alkaloid. acs.org |
Development of this compound-Based Catalysts and Ligands in Organic Synthesis
The development of novel catalysts and ligands is a cornerstone of modern organic synthesis, and this compound derivatives have found a niche in this area. Ligands play a crucial role in transition-metal-catalyzed reactions by modulating the metal center's reactivity, selectivity, and stability. sigmaaldrich.comabcr.com The nitrogen atom in the this compound structure can coordinate with metal centers, making it a candidate for incorporation into ligand designs.
While direct use of this compound as a ligand is not extensively documented, the broader class of piperidine-containing ligands is significant in catalysis. For example, piperidine-fused cyclopentadienyl (B1206354) (Cp) ligands have been developed for use in rhodium-catalyzed asymmetric C-H functionalization reactions. snnu.edu.cn These complex ligands create a specific chiral environment around the metal, enabling enantioselective transformations.
Furthermore, research into palladium-catalyzed reactions has demonstrated that the choice of ligand can control the regioselectivity of C-H arylation on N-Boc-piperidines. researchgate.net This highlights the importance of the ligand structure in directing the outcome of a reaction. The development of new ligands, potentially incorporating moieties like this compound, is an active area of research aimed at discovering new catalytic transformations and improving existing ones. scripps.edunih.gov
Table 2: Role of Piperidine-Containing Scaffolds in Catalysis
| Catalyst/Ligand Type | Metal | Application | Reference |
| Piperidine-fused Cp Ligands | Rhodium | Asymmetric C-H functionalization | snnu.edu.cn |
| Biaryl Phosphine Ligands | Palladium | Regiocontrolled C-H arylation of piperidines | researchgate.net |
| N-Heterocyclic Carbene (NHC) Complexes | Copper | Various organic transformations | beilstein-journals.org |
| Buchwald Ligands | Palladium | Cross-coupling reactions | sigmaaldrich.com |
Application in Carbon Dioxide Capture Technologies and Corrosion Inhibition
Aqueous amine solutions are a mature technology for capturing carbon dioxide (CO2) from industrial flue gases. verde.agcarbonclean.com The process typically involves the chemical absorption of CO2 by the amine, followed by a thermal regeneration of the solvent. carbonclean.com Research into new amine-based solvents is driven by the need to reduce the energy penalty associated with solvent regeneration and to mitigate corrosion issues.
A derivative of this compound, 4-amino-1-propyl-piperidine (4A1PPD), has been investigated as a "designer amine" for CO2 capture. researchgate.netjst.go.jp Studies have shown that 4A1PPD exhibits a lower corrosion rate on carbon steel compared to the benchmark monoethanolamine (MEA). researchgate.net This is attributed to the cyclic structure of the amine and the formation of a protective film on the metal surface. researchgate.net Electrochemical measurements indicated that the corrosion rate decreased with an increase in the number of substituents on the amino groups and a shift from linear to cyclic amine structures. researchgate.net
In addition to CO2 capture, piperidine derivatives have been studied for their role as corrosion inhibitors in acidic environments. biointerfaceresearch.com For example, N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine has shown excellent corrosion inhibition for mild steel in hydrochloric acid. biointerfaceresearch.com The inhibitor molecules adsorb onto the metal surface, forming a protective layer that slows down the corrosion process. biointerfaceresearch.com
Table 3: Performance of 4-amino-1-propyl-piperidine (4A1PPD) in Corrosion Studies
| Amine | Corrosion Rate | Key Finding | Reference |
| 4-amino-1-propyl-piperidine (4A1PPD) | Lowest among amines studied | Cyclic structure contributes to reduced corrosion on carbon steel. | researchgate.net |
| Monoethanolamine (MEA) | Higher than 4A1PPD | Benchmark amine, known to cause corrosion issues. | carbonclean.comresearchgate.net |
Integration into Polymerization Processes for Novel Material Development
This compound and its derivatives are also being explored for their role in the development of new polymers. uoanbar.edu.iq They can be incorporated into monomer structures to impart specific properties to the resulting polymer. For instance, a monomer containing a piperidine cycle, 1-chloro-3-piperidino-2-propylmethacrylate, has been synthesized and its radical polymerization has been studied. researchcommons.org The resulting polymer's physicochemical properties, such as swelling behavior and mechanical strength, were investigated. researchcommons.org
Another area of research involves the synthesis of polysilsesquioxanes bearing piperidine-2,6-dione side groups. mdpi.comresearchgate.net These materials are created through the polymerization of monomers like 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione. mdpi.comresearchgate.net The incorporation of the piperidine-based moiety can influence the thermal stability and other properties of the final polymer.
Furthermore, hindered alkoxyamines, which can be derived from piperidines, have been used as initiators for controlled-growth free radical polymerization. google.com This process allows for the synthesis of polymers with controlled chain lengths and the potential to create block copolymers. The development of novel polymers with tailored properties is a significant area of materials science, and the integration of functional groups like those found in this compound derivatives offers a pathway to new materials. chemrxiv.org
Q & A
Q. Q1: What are the standard synthetic routes for 1-propylpiperidine, and how can experimental reproducibility be ensured?
To synthesize this compound, common methods include reductive amination of piperidine with propionaldehyde or alkylation of piperidine using propyl halides. Ensure reproducibility by:
- Documenting reaction conditions (temperature, solvent, catalyst) in detail .
- Validating purity through GC-MS or HPLC and reporting retention times/spectral matches .
- Including raw data (e.g., NMR spectra, yields) in supplementary materials for peer review .
Q. Q2: How should researchers characterize the physicochemical properties of this compound to establish baseline data?
- Use a tiered approach:
- Structural confirmation : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry .
- Thermodynamic properties : DSC for melting points, vapor pressure measurements .
- Solubility and stability : Conduct pH-dependent solubility tests and accelerated stability studies under varying temperatures .
- Cross-reference data with computational predictions (e.g., COSMO-RS) to identify anomalies .
Q. Q3: What analytical techniques are critical for assessing this compound purity in complex matrices?
- Chromatography : HPLC with UV/Vis detection or GC-FID for quantitation .
- Spectroscopy : NMR peak integration to detect impurities >0.1% .
- Mass spectrometry : LC-MS/MS for trace-level quantification in biological samples .
- Report limit of detection (LOD) and validation parameters (linearity, recovery rates) per NIH preclinical guidelines .
Advanced Research Questions
Q. Q4: How can computational modeling optimize reaction pathways for this compound derivatives?
- Apply density functional theory (DFT) to predict transition states and energetics of alkylation/amination reactions .
- Validate models with experimental kinetic data (e.g., Arrhenius plots) and adjust force fields using software like Gaussian or ORCA .
- Use molecular docking to explore bioactivity of derivatives, ensuring alignment with crystallographic data (e.g., PDB entries) .
Q. Q5: What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Conduct meta-analysis of existing studies, focusing on variables like assay conditions (cell lines, concentration ranges) .
- Perform dose-response studies to clarify EC₅₀/IC₅₀ discrepancies .
- Use sensitivity analysis in statistical models to identify confounding factors (e.g., solvent effects, impurity interference) .
Q. Q6: How to design a robust structure-activity relationship (SAR) study for this compound-based compounds?
Q. Q7: What methodologies address challenges in detecting this compound metabolites in vivo?
- Use isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic pathways .
- Employ high-resolution mass spectrometry (HRMS) coupled with ion mobility for isomer differentiation .
- Integrate pharmacokinetic modeling (e.g., PBPK) to predict tissue distribution and clearance .
Methodological and Ethical Considerations
Q8: How to formulate a FINER-compliant research question for this compound studies?
Q. Q9: What are common threats to validity in this compound research, and how to mitigate them?
- Internal validity threats :
- Contamination : Use inert atmosphere techniques (e.g., Schlenk line) for moisture-sensitive reactions .
- Instrument drift : Calibrate equipment daily and include internal standards .
- External validity threats :
- Sample bias : Use diverse biological models (e.g., multiple cell lines) .
Q. Q10: How to structure a data analysis plan for studies involving this compound?
- Predefine hypotheses : Avoid post hoc data mining .
- Statistical tests : Use ANOVA for dose-response comparisons, Kaplan-Meier for survival studies .
- Data transparency : Archive raw spectra/chromatograms in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
